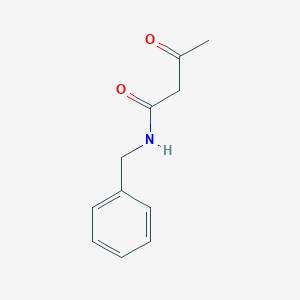

N-Benzylacetoacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60240. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHNUEXAOQRRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061257 | |

| Record name | Butanamide, 3-oxo-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882-36-0 | |

| Record name | 3-Oxo-N-(phenylmethyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetobenzylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylacetoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 3-oxo-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, 3-oxo-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylacetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOACETOBENZYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Y9L5W6QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Data Analysis of N-Benzylacetoacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for N-Benzylacetoacetamide, a compound of interest in various chemical and pharmaceutical research domains. The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a logical workflow for the spectroscopic analysis of organic compounds.

Data Presentation

The spectroscopic data for this compound has been compiled from various sources and is summarized in the tables below for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 4.34 | d | 2H | Methylene protons (-CH₂-) |

| 3.40 | s | 2H | Methylene protons (-COCH₂CO-) |

| 2.15 | s | 3H | Methyl protons (-CH₃) |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts may vary slightly depending on the solvent and instrument frequency.

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 204.0 | Carbonyl carbon (ketone, C=O) |

| 168.0 | Carbonyl carbon (amide, C=O) |

| 138.5 | Aromatic carbon (quaternary) |

| 128.8 | Aromatic carbons (CH) |

| 127.8 | Aromatic carbons (CH) |

| 127.5 | Aromatic carbons (CH) |

| 50.0 | Methylene carbon (-COCH₂CO-) |

| 43.5 | Methylene carbon (-CH₂-) |

| 30.5 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280 | Strong, Broad | N-H Stretch (Amide) |

| 3060 | Medium | Aromatic C-H Stretch |

| 2920 | Medium | Aliphatic C-H Stretch |

| 1710 | Strong | C=O Stretch (Ketone) |

| 1640 | Strong | C=O Stretch (Amide I) |

| 1550 | Strong | N-H Bend (Amide II) |

| 1450 | Medium | C=C Stretch (Aromatic) |

| 700, 750 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 191 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | High | [C₆H₅CH₂NH]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Set an appropriate relaxation delay.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Background Spectrum:

-

Place a blank KBr pellet or an empty sample holder in the FTIR spectrometer.

-

Run a background scan to record the spectrum of the atmospheric water and carbon dioxide, as well as any signals from the KBr. This will be automatically subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands with known functional group vibrations.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

-

-

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

-

Data Presentation:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The base peak is the most abundant ion in the spectrum and is assigned a relative intensity of 100%. The intensities of all other ions are reported relative to the base peak.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N-Benzylacetoacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected spectral data, experimental protocols for data acquisition, and visual representations of the molecular structure and analytical workflow.

Introduction to this compound and its Spectroscopic Analysis

This compound is a keto-amide compound with the molecular formula C₁₁H₁₃NO₂. Its structure comprises a benzyl group attached to an acetoacetamide moiety. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). This guide will interpret the expected NMR spectra of this compound, providing a basis for its characterization and quality control.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds. The spectra are referenced to a standard solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Triplet | 1H | -NH- |

| ~7.3 - 7.2 | Multiplet | 5H | Aromatic C-H |

| ~4.2 | Doublet | 2H | Benzyl -CH₂-N- |

| ~3.4 | Singlet | 2H | -CO-CH₂-CO- |

| ~2.1 | Singlet | 3H | Acetyl -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | Keto C=O |

| ~169 | Amide C=O |

| ~139 | Aromatic C (quaternary) |

| ~128 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~50 | -CO-CH₂-CO- |

| ~42 | Benzyl -CH₂-N- |

| ~30 | Acetyl -CH₃ |

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It can be added in a small quantity, or the residual solvent peak can be used for referencing.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.[1][2]

For ¹H NMR:

-

Spectrometer Frequency: 300 MHz or 400 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16 to 64, depending on the sample concentration

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K (25 °C)

For ¹³C NMR:

-

Spectrometer Frequency: 75 MHz or 100 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 220 ppm

-

Temperature: 298 K (25 °C)

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound with atom numbering for NMR assignment, the key NMR correlations, and a typical experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of this compound. The presented data, protocols, and diagrams serve as a valuable resource for the structural characterization and analysis of this compound. The combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of N-Benzylacetoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for N-Benzylacetoacetamide. It includes detailed experimental protocols and data presented in a clear, tabular format to facilitate understanding and application in research and development.

FT-IR Spectroscopic Data of this compound

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide | Medium |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium |

| ~1710 | C=O Stretch | Ketone | Strong |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

Mass Spectrometry Data of this compound

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds like this compound. The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification.

The molecular formula for this compound is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral fragments. A proposed fragmentation pattern based on the structure of this compound is presented in Table 2.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 191 | [M]⁺ | [C₆H₅CH₂NHCOCH₂COCH₃]⁺ |

| 148 | [M - COCH₃]⁺ | [C₆H₅CH₂NHCO]⁺ |

| 106 | [C₆H₅CH₂NH]⁺ | Benzylamino cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method (for solid samples): A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method (for viscous liquids or melts): If this compound is in a liquid state or can be melted at a low temperature, a thin film can be prepared between two KBr or NaCl plates.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

-

The sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded.

-

The sample is placed in the sample holder, and the FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum is baseline corrected and the absorption peaks are identified.

-

The wavenumbers of the absorption bands are correlated with the vibrational modes of the functional groups present in this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

-

The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).

-

-

GC Conditions:

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and held for 5 minutes.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scanned from m/z 40 to 500.

-

Ion Source Temperature: Typically maintained at around 230 °C.

-

Quadrupole Temperature: Typically maintained at around 150 °C.

-

-

Data Acquisition and Analysis:

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC.

-

The separated components eluting from the GC column enter the mass spectrometer.

-

The mass spectrum of the peak corresponding to this compound is recorded.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to elucidate the structure of the fragments.

-

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical process, the following diagrams are provided in the DOT language.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway for this compound in Mass Spectrometry.

An In-depth Technical Guide on the Crystal Structure of N-Benzylacetoacetamide

This technical guide provides a comprehensive overview of the crystal structure of N-Benzylacetoacetamide (also known as N-Benzylacetamide), tailored for researchers, scientists, and professionals in drug development. The document outlines the critical crystallographic data, details the experimental methodologies for its synthesis and structural determination, and presents a visual workflow of the experimental process.

Introduction

This compound is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its three-dimensional structure is fundamental for elucidating its chemical properties, potential biological activity, and for use in rational drug design. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of this compound.

Crystal Structure and Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecules are interconnected by a framework of weak intermolecular N—H⋯O hydrogen bonds, forming infinite hydrogen-bonded chains.[1]

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8383 (10) |

| b (Å) | 14.906 (3) |

| c (Å) | 11.663 (2) |

| β (°) | 100.04 (3) |

| Volume (ų) | 828.3 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.196 |

| F(000) | 320 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 298 |

| R-factor | 0.039 |

| wR-factor | 0.096 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

A selection of important bond lengths for this compound is provided in the table below.

| Bond | Length (Å) |

| C1—C2 | 1.3845 (14) |

Further bond lengths and angles are available in the source crystallographic information file.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the compound to the final analysis of the diffraction data.

A common method for the synthesis of this compound involves the reaction of benzylamine with an acetylating agent such as acetic anhydride or acetyl chloride. While the specific synthesis protocol for the analyzed crystals is not detailed in the crystallographic report, a general synthetic approach is as follows:

-

Reaction Setup: Benzylamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a reaction flask.

-

Addition of Acetylating Agent: Acetic anhydride or acetyl chloride is added dropwise to the stirred solution of benzylamine, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acidic byproducts. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or solvent mixture to yield pure this compound.

The following protocol outlines the steps for the determination of the crystal structure of this compound.[1]

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown. This can be achieved through techniques such as slow evaporation of a solvent from a saturated solution of the purified compound.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature (298 K) while being irradiated with monochromatic Mo Kα X-rays.[1] An Oxford Diffraction KM-4 CCD Sapphire3 diffractometer was used for data collection.[1] The diffraction data are collected as a series of frames at different crystal orientations using ω and φ scans.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis and crystal structure determination of this compound.

Caption: Experimental Workflow from Synthesis to Crystal Structure.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals engaged in fields where the molecular structure of this compound is of importance. The crystallographic information serves as a solid foundation for further computational studies, understanding intermolecular interactions, and guiding the development of new chemical entities.

References

Solubility Profile of N-Benzylacetoacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for N-Benzylacetoacetamide is limited. This technical guide provides a comprehensive overview based on established chemical principles and offers a detailed experimental protocol for the quantitative determination of its solubility.

Introduction

This compound, a derivative of acetoacetamide, is a compound of interest in organic synthesis and pharmaceutical research. Its molecular structure, featuring both a phenyl group and an amide, suggests a nuanced solubility profile that is critical for its application in reaction media, purification processes, and formulation development. Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective utilization in a laboratory or industrial setting. This document serves as a detailed guide to the predicted solubility of this compound and provides a robust experimental framework for its quantitative assessment.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound contains both non-polar (the benzyl group) and polar (the amide and carbonyl groups) functionalities. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents, with a preference for those of intermediate polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amide group. |

| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |

| Polar Aprotic | Acetone | High | The carbonyl group can interact with the polar groups of this compound. |

| Ethyl Acetate | Medium | Offers a balance of polar and non-polar characteristics suitable for the compound's structure. | |

| Dichloromethane | Medium | A good solvent for many organic compounds of intermediate polarity. | |

| Non-Polar | Toluene | Low to Medium | The aromatic ring of toluene can interact with the benzyl group of the solute via π-stacking. |

| Hexane | Low | The non-polar nature of hexane is not well-suited to solubilize the polar amide group. |

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values. The subsequent section details a standard protocol for obtaining this data.

Table 2: Quantitative Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Methanol | 32.04 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | Data to be determined | Data to be determined |

| Acetone | 58.08 | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | Data to be determined | Data to be determined |

| Dichloromethane | 84.93 | Data to be determined | Data to be determined |

| Toluene | 92.14 | Data to be determined | Data to be determined |

| Hexane | 86.18 | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][2]

Materials and Equipment

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Accurately dilute the collected sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by applying the dilution factor. Express the solubility in the desired units (e.g., g/100 g solvent, mol/L).

Visualizations

Logical Framework for Solubility Prediction

Caption: Logical relationship governing solubility prediction.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask method.

References

An In-depth Technical Guide to N-Benzylacetoacetamide (CAS 882-36-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylacetoacetamide, with the CAS number 882-36-0, is a chemical compound belonging to the class of β-keto amides. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. While the biological activity of many acetamide derivatives has been explored, specific pharmacological data and involvement in signaling pathways for this compound are not extensively documented in current literature. This document aims to consolidate the available technical information to support research and development activities involving this compound.

Physicochemical Properties

This compound is a solid, appearing as a white to light yellow powder or crystalline substance.[1][2] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 882-36-0 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][3][4][5][7][12] |

| Molecular Weight | 191.23 g/mol | [1][3][4][5][7][12] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 101.0 to 105.0 °C | [1][2] |

| Boiling Point | 399.4 ± 35.0 °C (Predicted) | |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol, Acetone, Dichloromethane, Ethyl Acetate | [2] |

| Flash Point | 174.4 ± 26.1 °C | [12] |

| pKa | 7.90 ± 0.50 (Predicted) |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectra for this compound are available in databases, with analyses conducted in solvents such as CDCl₃ and DMSO-d₆.[13]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Correspondingly, ¹³C NMR spectra are available for structural confirmation.

-

IR (Infrared Spectroscopy): Infrared spectra have been recorded for this compound, which would show characteristic peaks for the amide and ketone functional groups.[1][14]

-

MS (Mass Spectrometry): Mass spectrometry data, including GC-MS, is available, which provides information on the molecular weight and fragmentation pattern.[14]

Synthesis Protocols

The synthesis of this compound can be achieved through various methods, including enzymatic and traditional chemical approaches.

Enzymatic Synthesis in Continuous Flow

A notable and sustainable method for the synthesis of this compound involves a biocatalytic approach using the enzyme Novozym 435 (a form of Candida antarctica Lipase B) in a continuous flow system. This method focuses on the direct amidation of a β-ketoester.

Experimental Protocol (Adapted from Takle, M. J., et al., 2021):

This process is typically optimized using an automated flow reactor system coupled with Bayesian optimization to efficiently determine the ideal reaction conditions.

-

Materials: Ethyl acetoacetate, benzylamine, Novozym 435 (immobilized lipase), and a suitable solvent (e.g., toluene, cyclopentyl methyl ether).

-

Apparatus: A continuous flow reactor system consisting of HPLC pumps, a packed-bed reactor containing the immobilized enzyme, a back-pressure regulator, and a collection system.

-

Procedure:

-

Solutions of ethyl acetoacetate and benzylamine in the chosen solvent are prepared at specific concentrations.

-

The reactant solutions are pumped through the packed-bed reactor at a defined flow rate and temperature.

-

The residence time within the reactor is controlled by the flow rate and the reactor volume.

-

The output from the reactor is collected, and the product concentration is determined using an appropriate analytical method (e.g., HPLC).

-

The reaction conditions (temperature, substrate concentrations, residence time, and solvent) are systematically varied based on a Bayesian optimization algorithm to maximize the space-time yield of this compound.

-

The following diagram illustrates the general workflow for this autonomous optimization process.

General Microwave-Assisted Amidation

A more general and rapid method for the synthesis of amides involves microwave irradiation, which can be adapted for the synthesis of this compound from the corresponding carboxylic acid (acetoacetic acid, which is unstable and typically generated in situ or replaced by a derivative like ethyl acetoacetate) and benzylamine.

General Experimental Protocol:

-

Materials: Benzylamine, an acetoacetylating agent (e.g., ethyl acetoacetate or diketene), and silica gel.

-

Procedure:

-

The amine (1.5 mmol) and the carboxylic acid/ester (1.5 mmol) are dissolved in a suitable solvent like ethyl acetate (15 mL).

-

Silica gel (1.0 g) is added to the solution.

-

The solvent is removed under reduced pressure to adsorb the reactants onto the silica gel.

-

The silica gel with the adsorbed reactants is transferred to a microwave reactor tube.

-

The mixture is subjected to microwave irradiation (e.g., 200 W) at a constant temperature (e.g., 130 °C) for a specified time.

-

After cooling, the product is extracted from the silica gel with a solvent such as ethyl acetate.

-

The organic phase is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography or recrystallization.[15]

-

The logical flow for a typical chemical synthesis and purification process is outlined below.

Chemical Reactivity and Stability

-

Stability: this compound is generally stable under normal storage conditions.[16] It is recommended to store it in a cool, dry, and well-ventilated place in a tightly sealed container.[14]

-

Reactivity: As a β-keto amide, this compound possesses two reactive functional groups. The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield acetoacetic acid (which may subsequently decarboxylate) and benzylamine. The ketone and the adjacent active methylene group can participate in various reactions typical for β-dicarbonyl compounds, such as enolate formation, alkylation, and condensation reactions.

-

Incompatible Materials: It should be kept away from strong oxidizing agents.[14][16]

-

Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products including carbon oxides and nitrogen oxides.[16]

Biological Activity and Signaling Pathways

A thorough search of the scientific literature reveals a significant lack of specific data on the biological activity, pharmacological effects, and mechanism of action of this compound (CAS 882-36-0). While the broader class of acetamide derivatives has been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents, specific in vitro or in vivo studies and screening results for this particular compound are not publicly available.

Consequently, there is no information available regarding the involvement of this compound in any specific biological signaling pathways. Further research is required to determine its potential pharmacological profile and to elucidate any interactions with cellular signaling cascades.

Safety and Toxicology

-

Hazard Statements: this compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[17]

-

Precautionary Measures: Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.[14] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[14]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse with pure water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.[17]

-

-

Toxicological Data: Detailed toxicological studies for this compound are not available in the public domain.[16]

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and synthesis routes. The advent of biocatalytic methods in continuous flow offers a modern and sustainable approach to its production. However, a significant gap exists in the understanding of its biological activity and potential therapeutic applications. The lack of published data on its pharmacological effects and interactions with signaling pathways presents an opportunity for future research. This guide serves as a foundational resource for scientists and researchers, summarizing the current state of knowledge and highlighting areas for further investigation.

References

- 1. This compound(882-36-0) IR Spectrum [chemicalbook.com]

- 2. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl-N-phenylacetamide|CAS 6840-29-5 [benchchem.com]

- 4. This compound | CAS: 882-36-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. prepchem.com [prepchem.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CAS 882-36-0 | 4H48-1-UZ | MDL MFCD00026260 | this compound | SynQuest Laboratories [synquestlabs.com]

- 10. Cas 882-36-0,this compound | lookchem [lookchem.com]

- 11. ru.tnjchem.com [ru.tnjchem.com]

- 12. fishersci.com [fishersci.com]

- 13. N-Benzyl acetamide | 588-46-5 | FB37233 | Biosynth [biosynth.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. rsc.org [rsc.org]

- 16. aksci.com [aksci.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 882-36-0 Name: this compound [xixisys.com]

N-Benzylacetoacetamide: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylacetoacetamide, also known as N-benzyl-3-oxobutanamide, is a beta-keto amide that has been a subject of interest in organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its classical and modern synthetic routes. Detailed experimental protocols for key synthesis methods are presented, along with a compilation of its known physical and chemical properties. The logical relationships in its synthesis are illustrated through workflow diagrams.

Introduction and Discovery

The precise first synthesis of this compound is not readily identifiable in a singular landmark publication based on available literature. However, its synthesis falls within a well-established class of reactions for the preparation of acetoacetamides that were extensively explored in the late 19th and early 20th centuries by prominent chemists such as Ludwig Knorr and Carl Paal. The synthesis of the parent compound, acetoacetamide, and its various N-substituted derivatives was of significant interest.

The classical methods for the synthesis of β-keto amides, such as the reaction of diketene with amines or the condensation of β-keto esters like ethyl acetoacetate with amines, were standard procedures at the time. A US patent from 1970 describes the preparation of this compound from either ethyl acetoacetate or diketene as a standard method to produce an intermediate for further synthesis.[1][2] This indicates that by this time, the synthesis of this compound was a routine and well-understood process in organic chemistry.

Physicochemical Properties

This compound is a solid at room temperature. Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 882-36-0 | [3] |

| Molecular Formula | C₁₁H₁₃NO₂ | [3] |

| Molecular Weight | 191.23 g/mol | [3] |

| Melting Point | 103 °C | Finetech Industry Limited |

| Boiling Point | Not available | |

| Density | 1.1 ± 0.1 g/cm³ | Finetech Industry Limited |

| Solubility | Not available | |

| Appearance | Light Yellow Powder | LookChem |

Experimental Protocols: Synthesis of this compound

Two primary classical routes for the synthesis of this compound are well-documented in the chemical literature for analogous compounds. More recently, enzymatic methods have also been developed.

Synthesis from Diketene and Benzylamine

The reaction of diketene with primary or secondary amines is a common and straightforward method for the preparation of acetoacetamides.

Reaction:

Diketene + Benzylamine → this compound

Experimental Protocol:

A general procedure for the synthesis of N-benzyl-3-oxobutanamide involves the dropwise addition of diketene (22.0 mmol) to a solution of benzylamine (20.0 mmol) in methanol (20.0 mL) under a nitrogen atmosphere, cooled in an ice bath to 0°C.[3] The reaction mixture is then stirred for 2-3 hours.[3] The resulting product can be precipitated with cold diethyl ether and filtered.[3] This method has been reported to yield N-benzyl-3-oxobutanamide, although in a modest yield of 25%.[3]

Synthesis from Ethyl Acetoacetate and Benzylamine

The condensation of ethyl acetoacetate with amines is a classical method for forming acetoacetamides, often requiring elevated temperatures to drive the reaction.

Reaction:

Ethyl Acetoacetate + Benzylamine → this compound + Ethanol

Experimental Protocol:

Historical Context and Applications

Historically, acetoacetamides were important intermediates in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and dye industries. The active methylene group in this compound makes it a versatile precursor for a range of chemical transformations. For instance, it can be chlorinated at the alpha-position to form alpha-chloro-N-benzylacetoacetamide, which is a key intermediate in the synthesis of 2-amino-4-methylthiazole-5-carboxamides.[1][2]

In contemporary research, N-benzyl-3-oxobutanamide has been used as a substrate in modern synthetic methodologies, such as in indium-catalyzed cascade reactions for the synthesis of naphtho[1,2-b]furan-3-carboxamides.[4]

Conclusion

While the exact moment of the discovery of this compound is not clearly documented, its synthesis is rooted in the foundational organic chemistry of the late 19th and early 20th centuries. The classical methods of its preparation, primarily through the reaction of diketene or ethyl acetoacetate with benzylamine, remain relevant and illustrative of fundamental amide bond formation reactions. The compound continues to find utility as a versatile intermediate in modern organic synthesis. This guide provides a comprehensive overview of its history, properties, and synthesis for the contemporary researcher.

References

- 1. US3547917A - 2-amino-4-methylthiazole-5-carboxamides - Google Patents [patents.google.com]

- 2. US3725427A - Certain 2,4-dimethyl-5-carboxamido-thiazoles - Google Patents [patents.google.com]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides by cascade formal [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

Tautomerism in N-Benzylacetoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of N-benzylacetoacetamide, a β-ketoamide of interest in various chemical and pharmaceutical research fields. The document outlines the fundamental principles of keto-enol tautomerism, experimental methodologies for its characterization, and quantitative data on the equilibrium in different solvent environments. Particular emphasis is placed on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of tautomeric ratios. This guide is intended to be a comprehensive resource, providing detailed protocols and data to aid in the research and development of compounds where tautomerism plays a critical role.

Introduction to Tautomerism in β-Ketoamides

Tautomers are constitutional isomers of an organic compound that readily interconvert. A prevalent form of tautomerism in carbonyl compounds is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons. In the case of β-ketoamides such as this compound, the equilibrium between the ketoamide and the enolamide form is a crucial aspect that influences the molecule's chemical reactivity, physical properties, and biological activity.[1][2]

The keto-enol equilibrium is dynamic and can be significantly influenced by factors such as the solvent, temperature, and the electronic and steric effects of substituents.[3][4] In solution, this compound primarily exists as an equilibrium mixture of the ketoamide and the Z-enolamide tautomers, both of which are stabilized by intramolecular hydrogen bonds.[1][3] The amide-imidol tautomerism is generally not a significant contributor to the overall equilibrium.[3]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant (Keq), which is the ratio of the enol tautomer concentration to the keto tautomer concentration ([Enol]/[Keto]). The Gibbs free energy change (ΔG°) for the tautomerization process can be calculated from Keq using the equation ΔG° = -RTln(Keq).[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution.[3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3] By integrating the signals corresponding to specific protons of the keto and enol forms in the 1H NMR spectrum, their relative concentrations can be determined.[3][5]

Data Presentation

The following table summarizes the quantitative data for the keto-enol equilibrium of a representative β-ketoamide, 3-oxo-N-phenylbutanamide, which serves as a close structural analog to this compound. The data illustrates the influence of the solvent on the tautomeric ratio.

| Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |

| CDCl3 | 83 | 17 | 0.20 | 4.0 |

| DMSO-d6 | 68 | 32 | 0.47 | 1.9 |

Data is for 3-oxo-N-phenylbutanamide at 25°C, sourced from Laurella et al. (2013).[3]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized following a general procedure for the preparation of β-ketoamides. A typical synthesis involves the reaction of a β-ketoester, such as ethyl acetoacetate, with benzylamine.

Materials:

-

Ethyl acetoacetate

-

Benzylamine

-

Toluene (or another suitable solvent)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of ethyl acetoacetate and benzylamine in toluene.

-

Heat the mixture to reflux. The reaction progress can be monitored by the collection of the ethanol-water azeotrope in the Dean-Stark trap.

-

Once the theoretical amount of the azeotrope has been collected, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Instrumentation:

-

NMR Spectrometer (e.g., 200 MHz or higher)

Sample Preparation:

-

Prepare solutions of this compound in the desired deuterated solvents (e.g., CDCl3, DMSO-d6) at a concentration of approximately 0.1 M.

-

Transfer the solutions to 5 mm NMR tubes.

Data Acquisition:

-

Acquire 1H NMR spectra for each sample at a constant temperature (e.g., 25 °C).

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: Look for the singlet corresponding to the methylene protons (–CO–CH2–CO–) typically in the range of 3.4-3.7 ppm.

-

Enol form: Identify the singlet of the vinylic proton (–C(OH)=CH–) around 5.0-5.5 ppm and the broad signal of the enolic hydroxyl proton at a downfield chemical shift (often >10 ppm).[3]

-

-

Integrate the area of the methylene proton signal for the keto form and the vinylic proton signal for the enol form.

-

Calculate the percentage of each tautomer using the following formulas:

-

% Keto = [Integration(Keto) / (Integration(Keto) + Integration(Enol))] * 100

-

% Enol = [Integration(Enol) / (Integration(Keto) + Integration(Enol))] * 100

-

-

Calculate the equilibrium constant (Keq) as the ratio of the enol to keto mole fractions.

Visualizations

Caption: Keto-enol tautomerism of this compound.

Caption: Experimental workflow for NMR analysis of tautomerism.

Caption: Logical relationship of solvent effects on tautomerism.

References

N-Benzylacetoacetamide: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylacetoacetamide is a β-keto amide of interest in various chemical syntheses. Understanding its stability profile and degradation pathways is crucial for its proper handling, storage, and application, particularly in contexts where purity and integrity are paramount, such as in drug development and manufacturing. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, thermal, and photolytic stress. Detailed experimental protocols for conducting forced degradation studies are provided, along with methodologies for the analysis of the parent compound and its degradation products.

Chemical Structure and Properties

This compound possesses two primary functional groups that dictate its chemical reactivity and stability: a β-keto amide and an N-benzyl group. The presence of the ketone and amide functionalities on adjacent carbons makes the α-protons acidic and the molecule susceptible to certain degradation reactions. The benzyl group introduces a site for potential oxidative degradation.

| Property | Value |

| Chemical Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 53-56 °C |

| Solubility | Soluble in water. |

Potential Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to identify potential degradation products.[1] The primary degradation pathways for this compound are predicted to be hydrolysis and oxidation, with thermal and photolytic degradation also being relevant under specific conditions.

Hydrolytic Degradation

Hydrolysis of the amide bond is a common degradation pathway for amide-containing compounds.[2][3][4][5] This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond to form benzylamine and acetoacetic acid. Acetoacetic acid is a β-keto acid and is known to be unstable, readily undergoing decarboxylation, especially upon heating, to yield acetone and carbon dioxide.[6][7]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide. The resulting tetrahedral intermediate collapses, cleaving the amide bond to form benzylamine and the salt of acetoacetic acid.[4] Subsequent acidification would lead to the unstable acetoacetic acid, which can then decarboxylate.

Diagram: Hydrolytic Degradation Pathway of this compound

Oxidative Degradation

The benzylic C-H bond in this compound is susceptible to oxidation.[8][9][10][11][12]

-

Oxidative Debenzylation: In the presence of oxidizing agents, a hydrogen atom can be abstracted from the benzylic carbon, leading to the formation of a benzyl radical intermediate. This intermediate can be further oxidized to an iminium cation, which is then hydrolyzed to yield acetoacetamide and benzaldehyde.[8][9][10][11] This pathway represents a cleavage of the N-benzyl group.

Diagram: Oxidative Degradation Pathway of this compound

Thermal Degradation

While specific data for this compound is unavailable, thermal stress can induce decomposition. For N-benzyl compounds, homolytic cleavage of the C-N bond can occur at high temperatures, leading to the formation of benzyl and amidyl radicals.[13] These highly reactive species can then participate in a variety of subsequent reactions, potentially leading to a complex mixture of degradation products.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions. For molecules containing benzyl groups, photodegradation can lead to the cleavage of the C-N bond.[14] The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically detailing the degradation kinetics of this compound under various stress conditions. The following table is a template that researchers can use to summarize their findings from forced degradation studies.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation of this compound | Major Degradation Products Identified |

| Acid Hydrolysis | 0.1 M HCl | 24h, 48h, 72h | 60 | Data to be determined | Benzylamine, Acetone, CO₂ |

| Base Hydrolysis | 0.1 M NaOH | 24h, 48h, 72h | 60 | Data to be determined | Benzylamine, Acetoacetate |

| Oxidation | 3% H₂O₂ | 24h, 48h, 72h | 25 (Room Temp) | Data to be determined | Acetoacetamide, Benzaldehyde |

| Thermal | Dry Heat | 24h, 48h, 72h | 80 | Data to be determined | To be determined |

| Photolytic | UV Light (254 nm) | 24h, 48h, 72h | 25 (Room Temp) | Data to be determined | To be determined |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For each stress condition, transfer a known volume of the stock solution into a suitable reaction vessel (e.g., a sealed vial).

Hydrolytic Stress

-

Acidic Conditions:

-

Add an equal volume of 0.1 M hydrochloric acid to the sample solution.

-

Seal the vial and place it in a controlled temperature environment (e.g., 60°C).

-

At specified time points (e.g., 24, 48, 72 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to an appropriate concentration for analysis.

-

-

Basic Conditions:

-

Add an equal volume of 0.1 M sodium hydroxide to the sample solution.

-

Follow steps 2-5 as described for acidic conditions, neutralizing with 0.1 M hydrochloric acid.

-

Oxidative Stress

-

Add an equal volume of 3% hydrogen peroxide to the sample solution.

-

Keep the vial at room temperature, protected from light.

-

At specified time points, withdraw an aliquot.

-

Dilute with the mobile phase for analysis.

Thermal Stress

-

Place a known amount of solid this compound in a vial.

-

Heat the vial in an oven at a controlled temperature (e.g., 80°C).

-

At specified time points, remove the vial, allow it to cool, and dissolve the contents in a known volume of solvent for analysis.

Photolytic Stress

-

Place a solution of this compound in a quartz cuvette or a UV-transparent vial.

-

Expose the sample to a controlled UV light source (e.g., 254 nm) in a photostability chamber.

-

Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

-

At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

Analytical Methodology

A stability-indicating analytical method is required to separate the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Analysis: The purity of the main peak and the formation of degradation products can be assessed by peak area normalization. Identification of degradation products can be achieved by coupling the HPLC to a mass spectrometer (LC-MS).

References

- 1. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]

- 7. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]

- 11. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Analysis of N-Benzylacetoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylacetoacetamide is a member of the acetamide class of organic compounds, characterized by an acetamide moiety with a benzyl substituent on the nitrogen atom. The acetamide functional group is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Theoretical and computational studies are indispensable for understanding the conformational landscape, electronic properties, and potential biological activity of such compounds. This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound and its analogs, offering a framework for researchers engaged in the rational design of novel therapeutics. Due to a scarcity of direct experimental and computational data for this compound, this document leverages findings from closely related N-substituted acetamides to illustrate key principles and methodologies.

Computational Chemistry Workflow

The theoretical investigation of a molecule like this compound typically follows a structured workflow, beginning with structural optimization and proceeding to more complex analyses of its properties and interactions.

Caption: A typical workflow for the computational analysis of this compound.

Data Presentation

Quantitative data from theoretical and experimental studies of N-substituted acetamides provide crucial insights into their structure and properties. The following tables summarize representative data from analogs of this compound.

Table 1: Calculated Geometric Parameters for N-Methylacetamide (NMA) Isomers

Data obtained from Density Functional Theory (DFT) calculations.

| Parameter | trans-NMA | cis-NMA |

| Bond Lengths (Å) | ||

| C=O | 1.229 | 1.231 |

| C-N | 1.378 | 1.383 |

| N-C(methyl) | 1.462 | 1.463 |

| C-C(acetyl) | 1.516 | 1.517 |

| **Bond Angles (°) ** | ||

| O=C-N | 122.9 | 121.7 |

| C-N-C | 120.3 | 121.1 |

| O=C-C | 121.1 | 121.3 |

| Relative Energy (kcal/mol) | 0.00 | 2.80 |

Table 2: Predicted Vibrational Frequencies for N-Benzyl-N-(furan-2-ylmethyl)acetamide

Data from DFT (APFD/aug-cc-pVdZ) calculations.[1]

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

| Amide I | ~1650 | C=O stretching |

| Amide II | ~1560 | N-H bending and C-N stretching |

| C-H stretch (aromatic) | 3050 - 3100 | Phenyl and Furan rings |

| C-H stretch (aliphatic) | 2850 - 3000 | Methylene and Methyl groups |

Table 3: Molecular Docking Results for N-Benzyl-2,2,2-trifluoroacetamide Analogs

Illustrative data for potential enzyme inhibition.[2]

| Target Enzyme | Ligand | Docking Score (kcal/mol) | Predicted Inhibition Constant (µM) |

| AmpC beta-lactamase | N-Benzyl-2,2,2-trifluoroacetamide | -7.5 | 1.5 |

| Glucosamine-6-Phosphate Synthase | N-Benzyl-2,2,2-trifluoroacetamide | -8.2 | 0.5 |

| Lanosterol 14 alpha-demethylase | N-Benzyl-2,2,2-trifluoroacetamide | -9.1 | 0.1 |

Experimental and Computational Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. The following sections outline typical protocols for the synthesis, characterization, and computational analysis of N-substituted acetamides.

Synthesis Protocol: Acylation of Benzylamine

A general method for the synthesis of this compound involves the acylation of benzylamine with an appropriate acetoacetylating agent.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1 equivalent) in a suitable solvent (e.g., toluene or ethanol).

-

Addition of Reagent: Add the acetoacetylating agent, such as ethyl acetoacetate (1.1 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates (e.g., NaCl) can be used.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Methodology:

-

Structure Input: Build the initial 3D structure of this compound.

-

Geometry Optimization: Perform a full geometry optimization using a suitable level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set.[1] The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution conditions.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the predicted vibrational spectra.

-

Electronic Property Analysis: From the optimized structure, calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the electrostatic potential (ESP) surface.

-

Computational Protocol: Molecular Docking

-

Objective: To predict the binding mode and affinity of this compound to a biological target.

-

Software: AutoDock, Glide, GOLD, or similar docking programs.

-

Methodology:

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field or quantum mechanical method. Assign charges to the ligand atoms.

-

Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this site.

-

Docking: Perform the docking calculations to generate a series of possible binding poses of the ligand in the protein's active site.

-

Analysis: Analyze the predicted binding poses and their corresponding docking scores to identify the most favorable binding mode and estimate the binding affinity.

-

Conclusion

The theoretical and computational investigation of this compound and its analogs is a powerful approach to understanding their chemical nature and predicting their biological potential. By combining quantum chemical calculations, molecular modeling, and spectroscopic analysis, researchers can gain deep insights into structure-activity relationships, guiding the design of new and more effective therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for scientists and professionals in the field of drug discovery and development.

References

Methodological & Application

Synthesis of Bioactive Heterocycles from N-Benzylacetoacetamide: Application Notes and Protocols